molecular formula C7H9NO3 B15147061 2,4,5-Trihydroxybenzylamine CAS No. 887582-56-1

2,4,5-Trihydroxybenzylamine

Cat. No.: B15147061
CAS No.: 887582-56-1
M. Wt: 155.15 g/mol
InChI Key: BHUFLVAXHNGAPA-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxybenzylamine is an organic compound with the molecular formula C7H9NO3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an amine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxybenzylamine typically involves the hydroxylation of benzylamine derivatives. One common method includes the use of protective groups to selectively hydroxylate the benzene ring at the 2, 4, and 5 positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes starting from readily available precursors such as benzylamine. The process includes steps like nitration, reduction, and hydroxylation under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trihydroxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

2,4,5-Trihydroxybenzylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trihydroxybenzylamine involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.

Comparison with Similar Compounds

    2,4-Dihydroxybenzylamine: Lacks one hydroxyl group compared to 2,4,5-Trihydroxybenzylamine.

    3,4,5-Trihydroxybenzylamine: Has a different substitution pattern on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups in specific positions allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

887582-56-1

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,2,4-triol

InChI

InChI=1S/C7H9NO3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,9-11H,3,8H2

InChI Key

BHUFLVAXHNGAPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CN

Origin of Product

United States

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